molecular formula C18H16BrN3O B11147482 5-bromo-N-[2-(2-pyridyl)ethyl]-2-(1H-pyrrol-1-yl)benzamide

5-bromo-N-[2-(2-pyridyl)ethyl]-2-(1H-pyrrol-1-yl)benzamide

Cat. No.: B11147482
M. Wt: 370.2 g/mol
InChI Key: FDIWTPDFVAMHHB-UHFFFAOYSA-N
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Description

5-Bromo-N-[2-(2-pyridyl)ethyl]-2-(1H-pyrrol-1-yl)benzamide is a benzamide derivative characterized by three distinct functional groups: a bromine atom at the 5-position of the benzamide core, a pyrrole ring at the 2-position, and a pyridylethylamine substituent on the amide nitrogen.

Properties

Molecular Formula

C18H16BrN3O

Molecular Weight

370.2 g/mol

IUPAC Name

5-bromo-N-(2-pyridin-2-ylethyl)-2-pyrrol-1-ylbenzamide

InChI

InChI=1S/C18H16BrN3O/c19-14-6-7-17(22-11-3-4-12-22)16(13-14)18(23)21-10-8-15-5-1-2-9-20-15/h1-7,9,11-13H,8,10H2,(H,21,23)

InChI Key

FDIWTPDFVAMHHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)C2=C(C=CC(=C2)Br)N3C=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(2-pyridyl)ethyl]-2-(1H-pyrrol-1-yl)benzamide typically involves multiple steps. One common method includes the bromination of a benzamide precursor, followed by the introduction of the pyridyl and pyrrolyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide or dichloromethane, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less toxic solvents and recyclable catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(2-pyridyl)ethyl]-2-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution, while electrophilic substitution may require reagents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

5-bromo-N-[2-(2-pyridyl)ethyl]-2-(1H-pyrrol-1-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(2-pyridyl)ethyl]-2-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the provided evidence:

Compound Name Substituents (Benzamide Core) Amine Substituent Yield (%) Melting Point (°C) Key Functional Features
Target Compound 5-Bromo, 2-(1H-pyrrol-1-yl) 2-(2-Pyridyl)ethyl N/A N/A Bromine, pyrrole, pyridyl
Rip-B None (benzoyl) 3,4-Dimethoxyphenethyl 80 90 Methoxy groups, simple benzamide
Rip-D 2-Hydroxy 3,4-Dimethoxyphenethyl 34 96 Hydroxy group, methoxy substituents
2-Bromo-5-fluoro-N-(1-isopropyl-1H-pyrazol-5-yl)benzamide 2-Bromo, 5-fluoro 1-Isopropyl-1H-pyrazol-5-yl N/A N/A Bromine, fluorine, pyrazole

Key Observations:

The pyrrole ring in the target compound may increase π-π stacking interactions relative to Rip-B’s unsubstituted benzamide or ’s pyrazole. Pyrrole’s electron-rich nature contrasts with pyrazole’s dual nitrogen atoms, which could alter solubility and acidity .

Synthetic Challenges :

  • Rip-B’s high yield (80%) suggests efficient amidation under mild conditions, whereas Rip-D’s lower yield (34%) may reflect challenges in coupling methyl salicylate with phenethylamine . The target compound’s synthesis likely requires specialized conditions due to its bromine and heterocyclic substituents.

Thermal Stability :

  • Rip-D’s higher melting point (96°C vs. Rip-B’s 90°C) highlights the stabilizing role of intramolecular hydrogen bonding from the 2-hydroxy group. The target compound’s melting point is expected to fall between these values, influenced by bromine’s mass and the rigidity of the pyridyl-pyrrole system .

NMR Spectral Comparisons

While NMR data for the target compound are unavailable, inferences can be drawn from Rip-B and Rip-D (Tables 1 and 2 in ):

  • Aromatic Protons : The target compound’s pyrrole protons (δ ~6.5–7.0 ppm) and pyridyl protons (δ ~7.5–8.5 ppm) would resonate downfield compared to Rip-B’s methoxy-substituted phenyl group (δ ~6.8–7.2 ppm).
  • Amide Proton : The N–H signal (δ ~8.0–9.0 ppm) may shift slightly due to the electron-withdrawing bromine and pyridyl group.

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